N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(2-phenylphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(19-22-24-25(23-19)16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTUBUSLYNXHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NN(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Tetrazole Ring Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the tetrazole-containing biphenyl derivative with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The biphenyl and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The tetrazole ring can be reduced to form corresponding amines under reductive conditions.
Substitution: The biphenyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Biphenyl and phenyl ketones or carboxylic acids.
Reduction: Amines or partially reduced tetrazole derivatives.
Substitution: Halogenated or nitrated biphenyl and phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies :
- A study demonstrated that derivatives of tetrazole compounds exhibit significant growth inhibition against glioblastoma cell lines, suggesting that modifications to the tetrazole structure can enhance anticancer properties .
- Another investigation showed that certain analogs of tetrazole compounds displayed promising activity against breast cancer cells, with IC50 values indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole | MCF7 (Breast Cancer) | 4.12 | Significant |
| Derivative A | LN229 (Glioblastoma) | 67.55 | Moderate |
| Derivative B | OVCAR-8 (Ovarian Cancer) | 86.61 | High |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that tetrazole derivatives can exhibit antibacterial and antifungal properties, making them suitable candidates for addressing drug-resistant pathogens.
Case Studies :
- A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain tetrazole derivatives had MIC values comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole | S. aureus (Gram-positive) | 5.19 | High |
| Derivative C | E. coli (Gram-negative) | 10.00 | Moderate |
Material Science Applications
Beyond biological applications, this compound has potential uses in material sciences due to its electronic properties.
Organic Electronics
The biphenyl structure contributes to the compound's ability to act as an electron donor or acceptor in organic electronic devices. Research suggests that tetrazoles can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), enhancing their efficiency.
Mechanism of Action
The mechanism by which N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The biphenyl and phenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its biphenyl-tetrazole-carboxamide architecture. Key structural analogs and their differentiating features include:
Key Observations :
- Tetrazole vs.
- Biphenyl Positioning : The 2-yl biphenyl attachment may induce steric effects distinct from 4-yl analogs (e.g., LCZ696), altering binding pocket interactions .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- LogP/Solubility : Tetrazole derivatives generally exhibit lower logP (∼2.5–3.5) compared to benzodioxole (logP ∼3.8) or thiazole (logP ∼4.0) analogs due to the tetrazole’s polarity .
- Absorption : Biphenyl-tetrazole-carboxamides often show moderate intestinal permeability, as seen in LCZ696 derivatives .
- Photophysical Properties : Unlike the sulfonamide analog in (λmax = 522 nm, fluorescence at 578 nm), tetrazoles typically absorb in UV regions (λmax ∼250–300 nm) .
Challenges and Future Perspectives
- Synthetic Optimization : Low yields in biphenyl-thiazole systems () suggest need for improved coupling strategies .
- Biological Profiling : Prioritize assays against targets of tetrazole derivatives (e.g., angiotensin-converting enzyme) and explore fluorinated analogs (cf. A13) for enhanced activity .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1396877-69-2
- Molecular Formula : C19H16N4O
- Molecular Weight : 341.4 g/mol
The compound features a biphenyl group, a phenyl group, and a tetrazole ring, which contribute to its diverse biological properties. The presence of these functional groups allows for significant interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Biphenyl Derivative : Achieved through Suzuki-Miyaura coupling.
- Tetrazole Ring Formation : Accomplished via a [2+3] cycloaddition reaction between an azide and a nitrile.
- Amide Bond Formation : The final step involves reacting the tetrazole-containing biphenyl derivative with an appropriate amine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The biphenyl and phenyl groups can fit into hydrophobic pockets within proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- Inhibition of Bacterial Enzymes : It has shown promising inhibitory activity against bacterial topoisomerases, which are critical for DNA replication in bacteria. Compounds structurally related to N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole have demonstrated IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays have been performed using human liver cell lines (e.g., HepG2), indicating that this compound exhibits low toxicity at therapeutic concentrations . This suggests a favorable therapeutic index for further development.
Study 1: Antibacterial Efficacy
A study assessed the antibacterial properties of various tetrazole derivatives, including N-[biphenyl] compounds. The results indicated that modifications to the tetrazole ring significantly enhanced antibacterial activity against resistant strains of bacteria. The compound exhibited an IC50 value of approximately 0.012 μg/mL against S. aureus topoisomerase IV, showcasing its selective inhibition without affecting human topoisomerase II .
| Compound | Target | IC50 (μg/mL) |
|---|---|---|
| N-[biphenyl] derivative | S. aureus topoisomerase IV | 0.012 |
| Control | Human topoisomerase II | Not affected |
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of similar tetrazole compounds. Results demonstrated effective inhibition against several fungal strains, with inhibition zones ranging from 12 to 16 mm .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, and how can regioselectivity be optimized?
- Answer : Synthesis challenges often arise from regioselective coupling of biphenylamine derivatives with heterocyclic precursors. For example, coupling 2'-bromo-[1,1'-biphenyl]-2-amine with acyl chlorides (e.g., pyrazole-4-carbonyl chloride) requires precise control of reaction conditions (e.g., solvent polarity, temperature) to avoid undesired ortho-substituted byproducts . Chromatographic purification (e.g., hexane/ethyl acetate gradients) is critical for isolating intermediates like N-(2'-bromo-biphenyl-2-yl)pyrazole-carboxamide derivatives in ~60% yield .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Answer : High-resolution NMR (400 MHz, CDCl) is essential for confirming aromatic proton environments and substitution patterns, as demonstrated for structurally similar N-(biphenyl-2-yl)acetamide derivatives (δ 7.0–8.2 ppm) . HRMS (ESI-TOF) provides molecular weight validation, while fluorescence spectroscopy (λ = 566 nm, λ = 578 nm in MeCN) can assess electronic properties of biphenyl-tetrazole conjugates .
Q. What are common synthetic impurities, and how can they be mitigated during scale-up?
- Answer : Brominated intermediates (e.g., 4'-bromomethyl-biphenyl derivatives) often lead to residual halogenated byproducts. Recrystallization with ethanol or acetonitrile, combined with silica gel chromatography, effectively removes impurities like unreacted amines or dimerization products . For example, 5-(4'-bromomethyl-biphenyl-2-yl)-2-trityltetrazole requires rigorous purification to achieve >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies inform the design of tetrazole-biphenyl derivatives with enhanced pharmacological properties?
- Answer : Substitutions on the biphenyl moiety (e.g., electron-withdrawing groups at the para position) significantly modulate bioactivity. For instance, fluorination at the 4'-position improves metabolic stability and target binding affinity, as seen in factor Xa inhibitors like DPC423 (K = 13 pM) . Computational docking studies (e.g., using AutoDock Vina) can predict interactions with enzymatic pockets, guiding rational modifications .
Q. What methodologies are recommended for evaluating the compound’s potential as a multi-target kinase inhibitor?
- Answer : Use in vitro kinase assays (e.g., Src/Abl inhibition) with ADP-Glo™ detection to quantify IC values. For example, thiazole-5-carboxamide derivatives show potent antiproliferative activity (IC < 100 nM) in leukemia cell lines (K562), validated via MTT assays . Parallel screening against off-target kinases (e.g., EGFR, VEGFR) ensures selectivity .
Q. How can advanced NMR techniques resolve ambiguities in distinguishing tautomeric forms of the tetrazole ring?
- Answer : -HMBC NMR experiments can differentiate 1H- and 2H-tetrazole tautomers by correlating nitrogen chemical shifts with adjacent protons. For example, 2H-tetrazoles exhibit distinct couplings (~5 Hz) compared to 1H-tetrazoles . Variable-temperature NMR (VT-NMR) further clarifies dynamic equilibria in DMSO-d .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Answer : Introducing hydrophilic groups (e.g., hydroxyethyl or piperazinyl) on the tetrazole ring enhances aqueous solubility. Co-solvent systems (e.g., PEG-400/water) improve oral bioavailability, as demonstrated for biphenyl-fused dioxac derivatives (logP reduction from 4.2 to 2.8) . Pharmacokinetic profiling in rodent models (e.g., C and AUC) validates formulation efficacy .
Methodological Considerations
Q. How should researchers design stability studies under physiological conditions?
- Answer : Conduct accelerated stability testing in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. LC-MS monitoring identifies degradation products (e.g., hydrolyzed amides or oxidized tetrazoles). For example, tetrazole-carboxamides show <10% degradation over 24 hours in SIF .
Q. What in silico tools are best suited for predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
